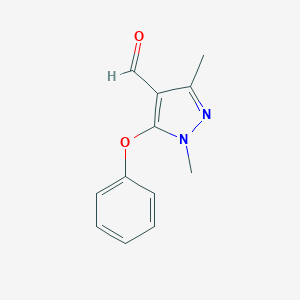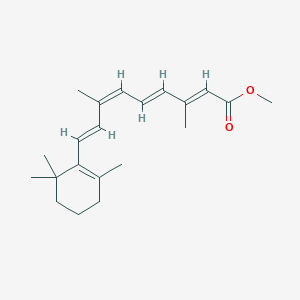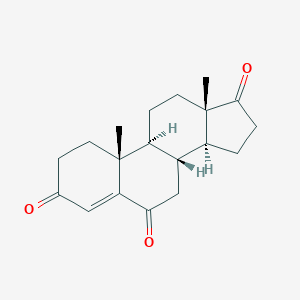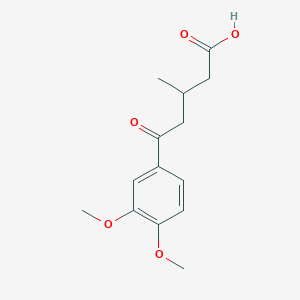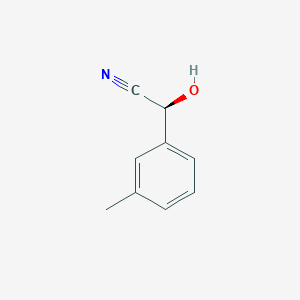
(S)-3-Methylmandelonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-3-Methylmandelonitrile is a chemical compound that has been studied extensively for its potential applications in scientific research. It is a chiral molecule that is commonly used as a building block in the synthesis of various compounds.
Mécanisme D'action
The mechanism of action of (S)-3-Methylmandelonitrile is not fully understood. It is believed to act as a nucleophile in various reactions, such as nucleophilic addition and nucleophilic substitution. (S)-3-Methylmandelonitrile can also undergo hydrolysis to produce mandelic acid, which has been shown to have antibacterial and antifungal properties.
Effets Biochimiques Et Physiologiques
(S)-3-Methylmandelonitrile has been shown to have biochemical and physiological effects in various organisms. In plants, it has been shown to have insecticidal properties by inhibiting the feeding behavior of insects. In mammals, it has been shown to have analgesic and anti-inflammatory properties by inhibiting the production of prostaglandins.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using (S)-3-Methylmandelonitrile in lab experiments include its high purity, low toxicity, and ease of synthesis. However, the limitations include its high cost, low availability, and limited solubility in certain solvents.
Orientations Futures
There are several future directions for the research on (S)-3-Methylmandelonitrile. One direction is to study its potential applications in drug discovery, particularly in the synthesis of new anticancer and antiviral agents. Another direction is to study its mechanism of action in more detail, particularly in its interactions with enzymes and other biomolecules. Finally, there is a need to develop new and more efficient synthesis methods for (S)-3-Methylmandelonitrile to improve its availability and reduce its cost.
Méthodes De Synthèse
The synthesis of (S)-3-Methylmandelonitrile involves the reaction of 3-methylbenzaldehyde with sodium cyanide in the presence of a chiral catalyst. The reaction produces a racemic mixture of (R)- and (S)-3-Methylmandelonitrile, which can be separated using chiral chromatography. The yield of (S)-3-Methylmandelonitrile can be improved by optimizing the reaction conditions, such as the temperature, pressure, and catalyst concentration.
Applications De Recherche Scientifique
(S)-3-Methylmandelonitrile has been used in various scientific research applications, such as the synthesis of pharmaceuticals, agrochemicals, and natural products. It has been used as a building block in the synthesis of anticancer agents, antiviral agents, and insecticides. (S)-3-Methylmandelonitrile has also been used as a precursor for the synthesis of natural products, such as mandelonitrile and amygdalin.
Propriétés
Numéro CAS |
105367-21-3 |
|---|---|
Nom du produit |
(S)-3-Methylmandelonitrile |
Formule moléculaire |
C9H9NO |
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2S)-2-hydroxy-2-(3-methylphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO/c1-7-3-2-4-8(5-7)9(11)6-10/h2-5,9,11H,1H3/t9-/m1/s1 |
Clé InChI |
QJOHNFPAIZBELI-SECBINFHSA-N |
SMILES isomérique |
CC1=CC(=CC=C1)[C@@H](C#N)O |
SMILES |
CC1=CC(=CC=C1)C(C#N)O |
SMILES canonique |
CC1=CC(=CC=C1)C(C#N)O |
Synonymes |
(S)-3-METHYLMANDELONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



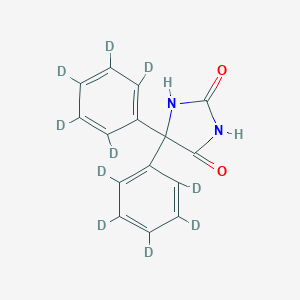


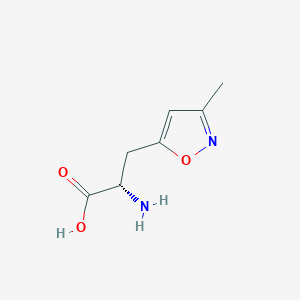
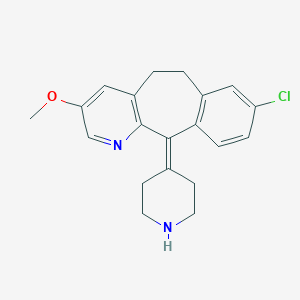

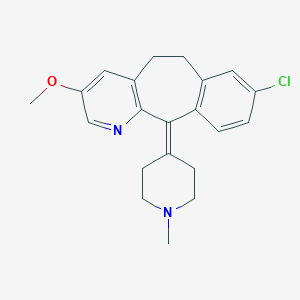
![8-Chloro-3-methoxy-5,6-dihydro-11H-benzo[5,6]-cyclohepta[1,2-b]pyridin-11-one](/img/structure/B20782.png)
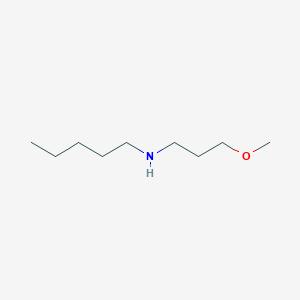
![6,7-dihydrocyclopenta[d][1,3]dioxin-5(4H)-one](/img/structure/B20788.png)
